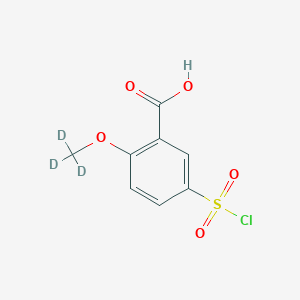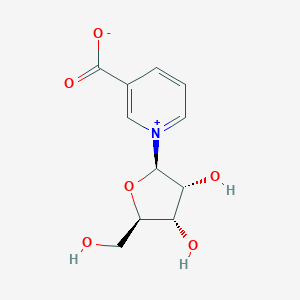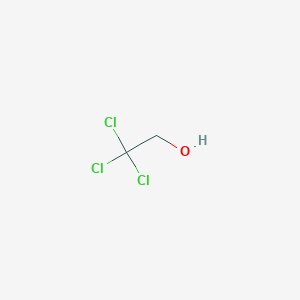
2,2,2-三氯乙醇
描述
Synthesis Analysis
The synthesis of 2,2,2-Trichloroethanol from chloral hydrate using sodium borohydride as a reducing agent has been reported . The reaction proceeds as expected, with chloral hydrate being converted to trichloroacetaldehyde and further reduced to trichloroethanol . The limiting reagent in the reaction was found to be trichloroacetaldehyde .Molecular Structure Analysis
The molecular structure of 2,2,2-Trichloroethanol can be described as that of ethanol, with the three hydrogen atoms at position 2 (the methyl group) replaced by chlorine atoms .Chemical Reactions Analysis
2,2,2-Trichloroethanol has been used in the development of a microplate format protein quantification assay based on the fluorescent signal generated by modified proteins . Ultraviolet-light exposure, in the presence of this trichlorinated compound, results in a covalent modification of the tryptophan indole ring that shifts the fluorescent emission into the visible range .Physical And Chemical Properties Analysis
2,2,2-Trichloroethanol is a clear, flammable liquid at room temperature, and is colorless when pure but often has a light yellow color .科学研究应用
Protecting Group in Organic Synthesis
2,2,2-Trichloroethanol: is widely used as a protecting group for acids, acetals, and phosphoryl groups of nucleotides . The TCE moiety is valued for its stability and ease of removal, typically through zinc reduction. This makes it a versatile tool in the synthesis of complex organic molecules.
Sedative and Hypnotic Applications
Historically, TCE has been used as a sedative or hypnotic in medical settings. While its use in this capacity has decreased due to the development of safer alternatives, it remains an important compound for study in pharmacology .
Synthesis of Trichloroethyl Derivatives
TCE is used to convert per-O-acetylated sugars into per-O-acetylated trichloroethyl derivatives. This reaction is significant in the field of carbohydrate chemistry, where such derivatives are essential for various analyses and reactions .
Preparation of TCE Esters
The compound is utilized in the preparation of TCE esters of acids, which are important reagents in organic synthesis. These esters can be used to modify the reactivity and solubility of acids, aiding in a wide range of chemical reactions .
作用机制
Target of Action
2,2,2-Trichloroethanol (TCE), an active metabolite of chloral hydrate, primarily targets tetrodotoxin-resistant Na+ channels in nociceptive sensory neurons . These channels play a crucial role in the transmission of pain signals in the nervous system.
Mode of Action
TCE modulates the tetrodotoxin-resistant Na+ channels in multiple ways. It decreases the peak amplitude of transient TTX-R INa (tetrodotoxin-resistant sodium current) in a concentration-dependent manner . It also induces a hyperpolarizing shift on the steady-state fast inactivation relationship, increases use-dependent inhibition, accelerates the onset of inactivation, and retards the recovery of inactivated TTX-R Na+ channels . These interactions result in decreased excitability of nociceptive neurons .
Biochemical Pathways
It is known that tce is metabolized by the liver and erythrocytes to form trichloroethanol, an active metabolite . This reaction is catalyzed by alcohol dehydrogenase and other enzymes . Oxidation of chloral hydrate and trichloroethanol to trichloroacetic acid in the liver and kidneys also occurs to a lesser extent .
Pharmacokinetics
TCE is rapidly absorbed in the gastrointestinal tract following oral or rectal administration . It is metabolized by the liver and erythrocytes to form trichloroethanol, an active metabolite . This metabolite is responsible for the pharmacological effects of TCE. The metabolism of TCE is catalyzed by alcohol dehydrogenase and other enzymes .
Result of Action
The modulation of tetrodotoxin-resistant Na+ channels by TCE results in decreased excitability of nociceptive neurons . This leads to a reduction in the transmission of pain signals, providing an analgesic effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TCE. For instance, TCE is a clear flammable liquid at room temperature, and its color can vary from colorless when pure to light yellow . Chronic exposure to TCE may result in kidney and liver damage . Furthermore, the flash point of TCE is 110 °C, indicating that it should be stored and handled carefully to prevent ignition . It is also recommended to avoid release of TCE to the environment .
安全和危害
2,2,2-Trichloroethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, has acute oral toxicity, causes skin corrosion/irritation, causes serious eye damage, and has specific target organ toxicity (single exposure). The target organs affected are the central nervous system (CNS) .
属性
IUPAC Name |
2,2,2-trichloroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3O/c3-2(4,5)1-6/h6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWDGTGXUYRARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021950 | |
| Record name | 2,2,2-Trichloroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid with an ethereal odor; mp = 18 deg C; [Merck Index], Liquid | |
| Record name | 2,2,2-Trichloroethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10305 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,2,2-Trichloroethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041796 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
83.3 mg/mL at 25 °C | |
| Record name | 2,2,2-Trichloroethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041796 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
1.08 [mmHg] | |
| Record name | 2,2,2-Trichloroethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10305 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,2,2-Trichloroethanol | |
CAS RN |
115-20-8 | |
| Record name | Trichloroethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trichloroethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloroethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2,2,2-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,2-Trichloroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trichloroethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,2-TRICHLOROETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW835AJ62N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2,2-Trichloroethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041796 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
19 °C | |
| Record name | 2,2,2-Trichloroethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041796 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2,2,2-Trichloroethanol (TCE), the active metabolite of chloral hydrate, exerts its effects through various mechanisms depending on the target.
- Ion Channels: TCE activates specific potassium channels like TREK-1 and TRAAK [], leading to hyperpolarization of cell membranes. This effect contributes to its sedative and hypnotic properties. For instance, TCE-induced activation of TRAAK channels in cerebrovascular smooth muscle cells leads to dilation of the middle cerebral artery []. Additionally, TCE modulates ligand-gated ion channels such as GABA-A and 5-HT3 receptors, potentially by inducing structural changes that alter their function [].
- Enzymes: TCE inhibits cytochrome P450 enzymes, affecting the metabolism of other drugs and potentially leading to drug interactions []. It also inhibits human class II alcohol dehydrogenase, specifically through an uncompetitive inhibition mechanism [].
- Macrophages: TCE exhibits anti-inflammatory effects by decreasing the production of pro-inflammatory cytokines like TNF-α and IL-6 in murine macrophages stimulated with peptidoglycan []. This effect is attributed to the suppression of NF-κB activity [].
- Circadian Rhythm: TCE can phase-shift the circadian rhythm in peripheral organs, particularly in the liver, independent of its anesthetic activity []. This effect is potentially linked to changes in the expression of clock genes like Bmal1 and Clock [].
ANone:
- Spectroscopic Data:
ANone:
- Solvent Compatibility: TCE is soluble in various organic solvents, including toluene, ethanol, and chloroform. It can also dissolve certain biomolecules like myelin, allowing for gel filtration and analysis [].
- Applications: TCE is utilized in various applications, including:
- Fluorescence Enhancement: TCE acts as a fluorescence enhancer, improving protein crystal identification in X-ray crystallography by enhancing the native tryptophan fluorescence [].
- Dosimetry: TCE is used as a chemical sensitizer in Leuco Crystal Violet (LCV) micelle gel dosimeters, enhancing their dose sensitivity [].
- Polymer Synthesis: TCE serves as an initiator in atom transfer radical polymerization (ATRP), enabling the controlled synthesis of polymers like poly(methyl methacrylate) [, ].
- Diels-Alder Reactions: TCE derivatives like 2,2,2-Trichloroethyl trans-1,3-Butadiene-1-carbamate are employed as dienes in Diels-Alder reactions, offering regio- and stereo-selectivity [].
ANone:
- Parameter Development: Computational tools like the force field toolkit are used to develop parameters for TCE compatible with molecular dynamics software like CHARMM36 [].
- Molecular Dynamics: These simulations provide insights into TCE's interactions with biological systems, such as its binding to proteins like bovine serum albumin [] and its partitioning behavior in lipid bilayers [].
ANone:
- Halogen Substituents: The type and number of halogen substituents on the ethanol molecule significantly influence TCE's activity and potency. For example, 2,2,2-tribromoethanol exhibits greater efficacy than TCE in activating TASK-3 channels []. Replacing chlorine atoms with fluorine (2,2,2-trifluoroethanol) diminishes its activity on TASK-3 channels [].
- Molecular Size: The size of the halogenated substituent also plays a crucial role. Increasing the size from chlorine to bromine increases potency, while further increases to iodine (carbon tetraiodide) result in inhibition of TASK-3 channels [].
- Hydrophobicity: The balance between lipophilicity and hydrophobicity mediated by halogen substitutions affects its interactions with biological membranes and protein binding sites [].
ANone: While specific formulation strategies for TCE are limited within the provided research, general principles apply:
ANone:
- Metabolism: TCE is primarily metabolized in the liver, mainly via oxidation by cytochrome P450 enzymes to trichloroacetic acid []. It can also be conjugated with glucuronic acid, forming excretable metabolites [].
- Excretion: TCE and its metabolites are primarily excreted in the urine [].
- In Vitro:
- In Vivo:
- Cerebral Artery Dilation: TCE induces dilation of rat middle cerebral arteries, potentially contributing to the increased cerebral blood flow observed with chloral hydrate administration [].
- Circadian Rhythm Disruption: Repeated administration of TCE can phase-shift the circadian rhythm in the liver of mice [].
ANone:
- Toxicity: While generally considered less toxic than its parent compound (chloral hydrate), TCE exhibits dose-dependent toxicity. In a 90-day study in rats, the lowest observed adverse effect levels (LOAEL) were 320 mg/kg/day for females and 160 mg/kg/day for males [].
- Hematopoietic Effects: High doses of TCE can cause an increase in red blood cell count, hematocrit, and hemoglobin levels in rats []. These changes might not necessarily indicate specific organ toxicity but warrant further investigation.
ANone: The provided research does not delve into these specific aspects related to 2,2,2-Trichloroethanol.
ANone: The provided research highlights some key historical aspects:
- Early Acaricide Use: Kelthane® (1,1-bis(p-chlorophenyl)-2,2,2-trichloroethanol), structurally related to TCE, was used as an acaricide. Research from the 1950s and 1960s examined its efficacy against various mite species [, , ]. This research period also explored the emergence of acaricide resistance [, ].
- Metabolism Studies: Research in the late 20th century focused on understanding the metabolism of chlorinated hydrocarbons, including TCE, by various organisms, including bacteria and mammals [, , , ].
ANone: Research on TCE spans various disciplines, highlighting its multi-faceted nature:
- Chemistry: Synthetic methods for producing TCE derivatives and their applications in organic synthesis, like Diels-Alder reactions [].
- Biochemistry: Understanding the interactions of TCE with biological systems, including its effects on enzymes [, , ], ion channels [, , , ], and cellular signaling pathways [].
- Pharmacology: Investigating the pharmacological effects of TCE, including its sedative-hypnotic properties [], modulation of neurotransmitter systems [, ], and potential for adverse effects [].
- Toxicology: Assessing the toxicity profile of TCE, exploring its potential for organ damage, and determining safe exposure limits [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



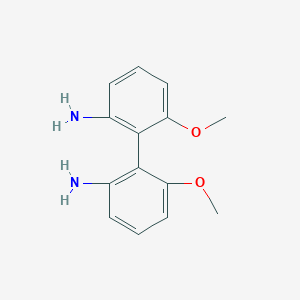
![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)
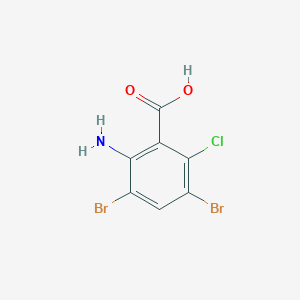

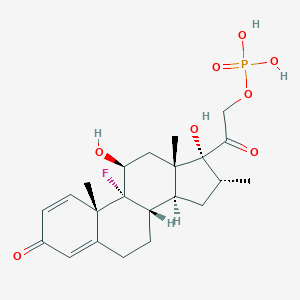
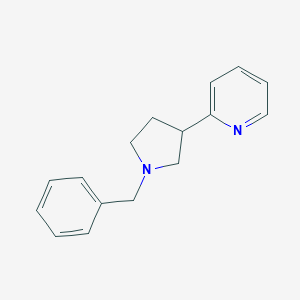
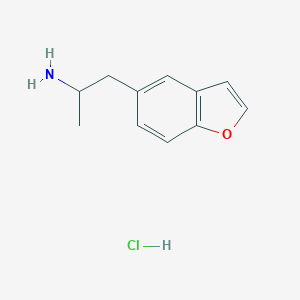

![Bis[4-(hydroxymethyl)phenyl] disulfide](/img/structure/B127315.png)
![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)
